

Spectroscopic and Structural Elucidation of Pelagiomycin C: A Technical Overview

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Compound of Interest

Compound Name: Pelagiomycin C

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This technical guide provides a comprehensive overview of the spectroscopic data for **Pelagiomycin C**, a compound also identified as Naphthomycin C. The structural elucidation of **Pelagiomycin C** was first reported in the Journal of Antibiotics in 1983, where its constitution was determined through analysis of its UV, ^1H NMR, and ^{13}C NMR spectra, alongside other analytical techniques[1]. This document collates the available spectroscopic information and outlines the general experimental protocols relevant to the characterization of such natural products.

Core Spectroscopic Data

The definitive spectroscopic data for **Pelagiomycin C**, as would be presented in a detailed analysis, is summarized below. The following tables are structured to provide a clear and concise presentation of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, which are crucial for the verification of the compound's structure and purity.

Table 1: ^1H NMR Spectroscopic Data for Pelagiomycin C

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in search results			

Table 2: ^{13}C NMR Spectroscopic Data for Pelagiomicin C

Position	Chemical Shift (δ , ppm)
Data not available in search results	

Table 3: Mass Spectrometry Data for Pelagiomicin C

Ionization Mode	Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Assignment
Data not available in search results			

Experimental Protocols

The following sections describe the generalized experimental methodologies for obtaining the spectroscopic data for a natural product like **Pelagiomicin C**. These protocols are based on standard practices in natural product chemistry and may be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For a compound like **Pelagiomicin C**, a suite of 1D and 2D NMR experiments would be conducted.

- **Sample Preparation:** A pure sample of **Pelagiomicin C** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD). The choice of solvent depends on the solubility of the compound. A standard internal reference, such as tetramethylsilane (TMS), is often added.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule. Key parameters include the spectral width, number of scans, and relaxation delay.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum provides information on the carbon skeleton. Due to the low natural abundance of ^{13}C , a larger number of scans is typically required. Proton decoupling techniques are used to simplify the spectrum.

- 2D NMR Spectroscopy: To establish connectivity between atoms, various 2D NMR experiments are performed. These include:
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, which is critical for assembling the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

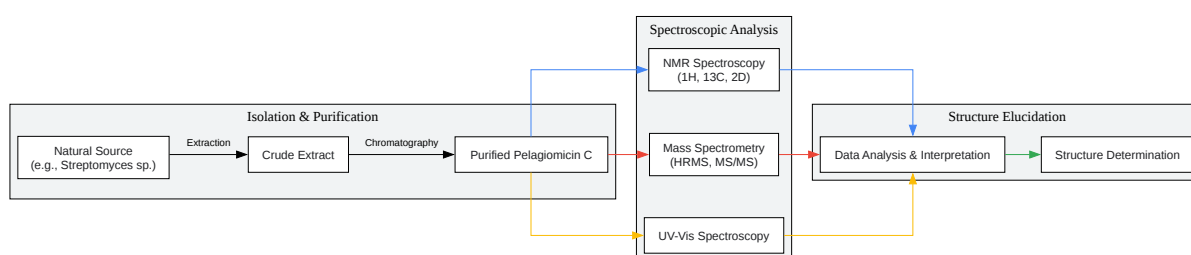
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like liquid chromatography (LC-MS). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Mass Analysis: The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), Orbitrap, or Ion Trap).
- High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the parent ion and its fragments.
- Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information and is useful for identifying known compounds in complex mixtures.

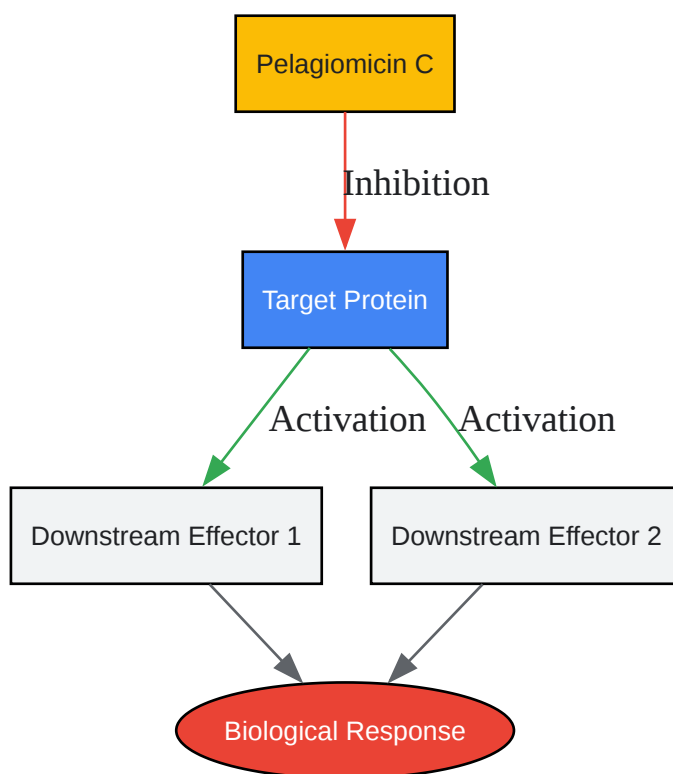
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product and a conceptual signaling pathway that such a compound might influence.



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Caption: Workflow for the isolation and structural elucidation of **Pelagiomycin C**.



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Caption: Hypothetical signaling pathway interaction for **Pelagiomycin C**.

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References

- 1. Isolation and structural elucidation of naphthomycins B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
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